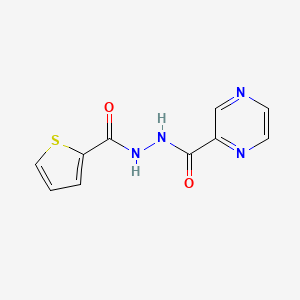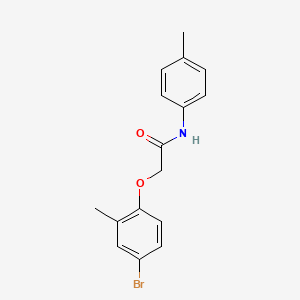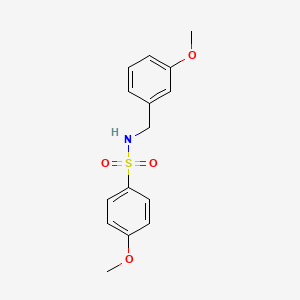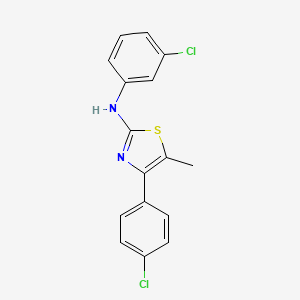
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, also known as TPZ, is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields. TPZ is a heterocyclic organic compound that contains a pyrazine ring and a thienylcarbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the activation of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in various cellular processes, including angiogenesis, metabolism, and apoptosis. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is believed to stabilize HIF-1 under hypoxic conditions, leading to the activation of downstream signaling pathways that result in the observed biological effects of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide.
Biochemical and Physiological Effects:
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including anti-tumor activity, vasodilatory effects, and antimicrobial activity. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have vasodilatory effects by increasing the production of nitric oxide. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been shown to have antimicrobial activity by disrupting the bacterial cell wall and membrane.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has several advantages for laboratory experiments, including its ability to induce hypoxia-like conditions in cells, its stability under various conditions, and its relatively low cost compared to other hypoxia-mimicking agents. However, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, including the development of more efficient synthesis methods, the identification of novel targets for N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, and the optimization of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide for clinical use. Additionally, the combination of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide with other chemotherapeutic agents may enhance its anti-tumor activity and reduce potential toxic effects. Further studies are also needed to investigate the potential use of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide in the treatment of cardiovascular disease and microbial infections.
Méthodes De Synthèse
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide can be synthesized using various methods, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thioacetamide. Another method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thiosemicarbazide. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of pyridine. The synthesis of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been extensively studied and optimized to obtain high yields of the final product.
Applications De Recherche Scientifique
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and microbial infections. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9(7-6-11-3-4-12-7)13-14-10(16)8-2-1-5-17-8/h1-6H,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPWCPGNSJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)